2-Bromo-1-(2-ethoxyphenyl)ethan-1-one molecular structure
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one molecular structure
An In-Depth Technical Guide to 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one: Structure, Synthesis, and Application
Introduction
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is a substituted α-bromo ketone, a class of organic compounds renowned for their utility as versatile intermediates in synthetic chemistry. With the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol , this compound embodies a trifecta of key functional groups: a reactive bromine atom on the α-carbon, a central carbonyl group, and an ortho-substituted ethoxyphenyl ring.[1] This specific arrangement of functionalities imparts a unique reactivity profile, making it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its molecular structure, validated methods for its synthesis and characterization, and insights into its applications as a precursor for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical entity dictate its behavior in a synthetic or biological system. Understanding the core structure and properties of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is paramount for its effective application.
Core Structural Identifiers
A precise identification of the molecule is the first step in any rigorous scientific endeavor. The key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 2-bromo-1-(2-ethoxyphenyl)ethanone[1] |
| CAS Number | 152074-07-2[1] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] |
| Molecular Weight | 243.1 g/mol [1] |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CBr[1] |
| InChI Key | APYWRCOHDUNRLS-UHFFFAOYSA-N[1] |
Structural Visualization
The spatial arrangement of atoms dictates the molecule's reactivity. The 2D structure highlights the ortho-positioning of the ethoxy group relative to the bromoacetyl substituent on the phenyl ring.
Caption: 2D structure of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one.
Reactivity and Physicochemical Rationale
The molecule's reactivity is dominated by the bromoacetyl moiety. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] This is the mechanistic underpinning of its utility as a synthetic intermediate. The bromine atom serves as an excellent leaving group in substitution reactions. Furthermore, the presence of α-hydrogens allows for enolization, a key step in its synthesis and certain reactions.[3]
The ethoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring. It also enhances the molecule's solubility in common organic solvents, a practical advantage for its use in various reaction media.[1]
Synthesis and Mechanistic Insight
The preparation of α-bromo ketones is a well-established transformation in organic chemistry. The primary route to 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is through the selective α-bromination of its ketone precursor, 2'-ethoxyacetophenone.
General Synthesis Protocol
The synthesis typically involves the direct bromination of 2'-ethoxyacetophenone.[1] While elemental bromine (Br₂) in a solvent like dichloromethane or acetic acid can be used, a common and effective alternative involves cupric bromide (CuBr₂), which often provides higher selectivity and milder reaction conditions.[4][5]
Step-by-Step Methodology:
-
Dissolution: The starting material, 2'-ethoxyacetophenone, is dissolved in a suitable solvent such as ethyl acetate or a mixture of chloroform and ethyl acetate.
-
Bromination: Cupric bromide is added to the solution. The mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction with CuBr₂ proceeds via a free radical mechanism.
-
Work-up: Upon cooling, the precipitated copper(I) bromide is removed by filtration.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure α-bromo ketone.[1][4]
Caption: General workflow for the synthesis of the title compound.
Acid-Catalyzed Bromination Mechanism
When using Br₂ in an acidic medium (like acetic acid), the reaction proceeds via an acid-catalyzed enolization mechanism.[3]
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Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.
-
Enol Formation: A base (e.g., the solvent) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-brominated product.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and purity of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one. The following data are predicted based on its structure and analysis of closely related analogs.[6]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.9-7.9 ppm. Methylene (-CH₂Br): A characteristic singlet around δ 4.4 ppm.[6] Ethoxy (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H). |
| ¹³C NMR | Carbonyl (C=O): A downfield signal around δ 190-192 ppm.[6] Alpha-Carbon (-CH₂Br): A signal around δ 30-31 ppm.[6] Aromatic Carbons: Multiple signals between δ 110-160 ppm. Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 600-700 cm⁻¹. Ar-O-C Stretch: Asymmetric and symmetric stretching bands. |
| Mass Spectrometry | Molecular Ion: A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 242 and 244 ([M]⁺ and [M+2]⁺). |
Applications in Research and Drug Development
The true value of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one lies in its application as a versatile synthetic precursor. Its defined points of reactivity allow for the strategic construction of more complex molecular architectures.
Core Synthetic Utility
-
Nucleophilic Substitution: The primary application is in reactions where the bromine is displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to introduce new functional groups at the alpha position. This is fundamental to building molecular diversity.[1][2]
-
Heterocycle Synthesis: It is an ideal starting material for synthesizing various heterocycles. For instance, reaction with thioamides or thioureas is a classic route to pharmacologically relevant thiazole rings.[4][5]
-
Elimination Reactions: Treatment with a non-nucleophilic base can induce dehydrobromination to form the corresponding α,β-unsaturated ketone.[3][7] These unsaturated systems are themselves valuable Michael acceptors in conjugate addition reactions.
Role in Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in many biologically active molecules.[1]
-
Enzyme Inhibition: The electrophilic α-carbon can act as a "warhead" to form covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition.[1] A closely related analog, 2-Bromo-2'-methoxyacetophenone, is a known irreversible inhibitor of MurA, an enzyme critical for bacterial cell wall synthesis, highlighting the potential of this chemical class in developing novel antibacterial agents.[8]
-
Scaffold for Drug Discovery: It serves as a foundational scaffold upon which molecular complexity can be built to target a wide range of biological pathways, including those involved in inflammation and cancer.[1]
Caption: Role as an intermediate in a drug discovery workflow.
Safety and Handling
As with all α-halo ketones, 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one should be handled with care, as it is expected to be a lachrymator and an irritant. Based on GHS classifications for structurally similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[9]
Recommended Handling Procedures:
-
Always handle within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is more than a simple organic molecule; it is a potent and versatile tool for chemical innovation. Its well-defined structure, characterized by a highly reactive α-bromo ketone core, provides a reliable platform for constructing complex molecules. The principles of its synthesis are rooted in fundamental organic reactions, and its characterization relies on standard, robust analytical techniques. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential in the development of novel functional materials and next-generation therapeutic agents.
References
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Retrieved from [Link]
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Osbourn, J. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. Retrieved from [Link]
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